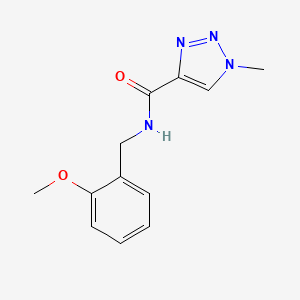

N-(2-metoxibencil)-1-metil-1H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that is likely to possess a triazole ring, a common feature in various chemical entities that exhibit a wide range of biological activities. The methoxybenzyl group suggests the presence of a methoxy substituent on a benzyl moiety, which could influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings and substituted benzyl groups have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides from 2-hydroxybenzyl alcohols is an efficient method for constructing substituted benzopyrans, as described in the first paper . This method involves the nucleophilic attack of o-quinone methides to α-imino rhodium carbenoid, followed by electrocyclization and isomerization. Although the target compound is not a benzopyran, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The structure of such compounds can be elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions due to the reactive nature of the triazole ring and the substituents attached to it. The reactivity can be influenced by the electronic effects of the substituents, such as the electron-donating methoxy group in the target compound. The fourth paper provides an example of an acid-catalyzed reaction involving a triazole derivative, where a carbohydrazide reacts with an aldehyde to form a hydrazone . Similar reactions could be relevant for the synthesis or further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide would be influenced by its molecular structure. The presence of the methoxy group could affect the compound's solubility, boiling point, and melting point. The triazole ring could contribute to the compound's stability and reactivity. While the provided papers do not directly discuss the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. For example, the third paper discusses the solubility and melting point of a racemic mixture of a diazepine derivative, which could provide a reference point for understanding the properties of other heterocyclic compounds .

Aplicaciones Científicas De Investigación

Investigación psicodélica y derivados de NBOMe

El compuesto pertenece a la clase NBOMe, que incluye derivados de N-bencilfenetilamina. Estos compuestos están relacionados estructuralmente con las fenetilaminas 2C y presentan potentes efectos psicodélicos. Los investigadores han estado investigando sus propiedades farmacológicas, toxicidad y posibles aplicaciones terapéuticas . Cabe destacar que la presencia del grupo N-2-metoxibencilo aumenta significativamente la citotoxicidad in vitro de los fármacos de fenetilaminas 2C, y los derivados de NBOMe muestran valores de EC50 más bajos en comparación con sus contrapartes .

Estudios de neurotoxicidad y hepatotoxicidad

Estudios in vitro han evaluado la neuro- y hepatotoxicidad de la N-(2-metoxibencil)-1-metil-1H-1,2,3-triazol-4-carboxamida y compuestos relacionados. Se utilizaron líneas celulares diferenciadas SH-SY5Y (neuronal) y HepG2 (hepatocelular) para evaluar la citotoxicidad, el estrés oxidativo, las vías metabólicas y los efectos relacionados con la energía. Los resultados indicaron que el grupo N-2-metoxibencilo impacta significativamente la citotoxicidad, y los derivados de NBOMe demuestran una mayor toxicidad que sus contrapartes no NBOMe .

Lipofilicidad y permeabilidad de los fármacos

Curiosamente, existe una correlación entre la lipofilicidad del fármaco y sus valores de EC50, excepto para 2C-B. Si bien 2C-B es más lipofílico, presenta efectos citotóxicos más altos que la mescalina-NBOMe. Esta discrepancia sugiere factores adicionales que influyen en su perfil de toxicidad .

Mercados de drogas no regulados e implicaciones para la salud pública

Los compuestos NBOMe, incluida la this compound, son frecuentes en los mercados de drogas no regulados. Comprender su toxicidad es crucial para la salud pública, especialmente dados los casos reportados de intoxicación aguda asociada con toxicidad cerebral y hepática .

En resumen, la this compound es prometedora para la investigación psicodélica, pero su perfil de toxicidad justifica una mayor investigación. Los investigadores continúan explorando sus aplicaciones y posibles usos terapéuticos al mismo tiempo que consideran las implicaciones para la seguridad . Si desea más información o tiene más preguntas, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide acts as a potent agonist for the serotonin 5-HT2A/2C receptors . This means that it binds to these receptors and activates them, which can lead to hallucinogenic activity .

Biochemical Pathways

The activation of the serotonin 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can affect various neurotransmitter pathways. For instance, it can influence the release of dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, memory, and motor control .

Pharmacokinetics

It is known that the compound can penetrate animal brain tissue in a relatively slow manner . The compound was still present in the brain 8 hours after administration .

Result of Action

The activation of serotonin 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can lead to various effects at the molecular and cellular level. For example, it can decrease the response to a challenge dose of dopamine, serotonin, and glutamatergic neurons in the frontal cortex . It can also affect behavior, leading to a reduction in motor activity and memory deficiency .

Safety and Hazards

The greatest risk is exposure to serotonin-releasing agents (SRAs) or serotonin reuptake inhibitors (SRIs) in combination with drugs that prevent serotonin metabolism (e.g., monoamine oxidase inhibitors [MAOIs]) . Signs and symptoms warranting immediate medical attention include myoclonus, extreme and fluctuating vital signs, agitation or comatose mental state, muscle rigidity, pronounced hyperthermia (fever), and/or seizure activity .

Direcciones Futuras

Despite their prevalence in unregulated drug markets, the toxicity profile of NBOMe drugs is still poorly understood, despite several reports highlighting cases of acute intoxication . Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZXLKNSZMOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepine-2-carboxylic acid](/img/structure/B2526236.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)